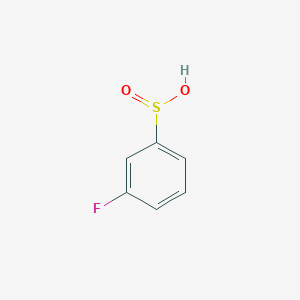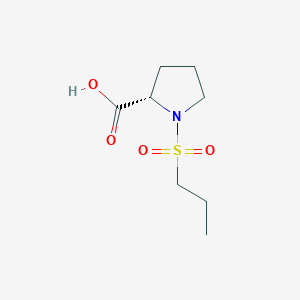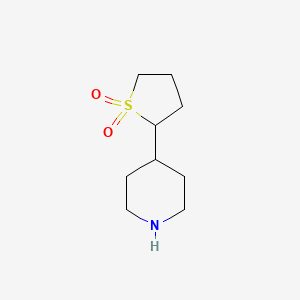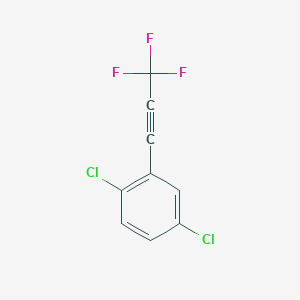![molecular formula C10H12N2O B13190349 2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
2-[4-(1-Aminoethyl)phenoxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Aminoethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C10H12N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethyl group attached to a phenoxyacetonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile typically involves the reaction of 4-(1-Aminoethyl)phenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1-Aminoethyl)phenoxy]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxyacetonitrile derivatives.
Aplicaciones Científicas De Investigación
2-[4-(1-Aminoethyl)phenoxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxyacetonitrile moiety can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the nitrile group, making it less versatile in chemical reactions.
Phenoxyacetonitrile: Lacks the aminoethyl group, reducing its potential biological activity.
2-(4-Aminophenoxy)acetonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-[4-(1-Aminoethyl)phenoxy]acetonitrile is unique due to the presence of both the aminoethyl and nitrile groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-[4-(1-aminoethyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,7,12H2,1H3 |
Clave InChI |
BMMCEAKEUPJLOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)

![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)

![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)



![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)
